molecular formula C13H19N3O B1349715 N-(4-methylphenyl)-2-piperazin-1-ylacetamide CAS No. 89473-82-5

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Cat. No.: B1349715
CAS No.: 89473-82-5
M. Wt: 233.31 g/mol
InChI Key: MDAZMMIENIDQQN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound consists of a piperazine ring attached to an acetamide group, with a 4-methylphenyl substituent on the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form N-(4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-2-piperazin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in cells. It can bind to and inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-piperazin-1-ylacetamide
  • N-(4-chlorophenyl)-2-piperazin-1-ylacetamide
  • N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Uniqueness

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZMMIENIDQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368868
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89473-82-5
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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